Vacuolin-1
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Overview
Description
Vacuolin-1 is a triazine-based compound known for its ability to inhibit endosomal-lysosomal trafficking and autophagosome-lysosome fusion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vacuolin-1 is synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of triazine with various substituents under controlled conditions to yield the final product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Vacuolin-1 primarily undergoes inhibition reactions, particularly targeting endosomal-lysosomal trafficking and autophagosome-lysosome fusion. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The compound is often used in conjunction with reagents that facilitate its inhibitory action on lysosomal exocytosis. Conditions such as controlled temperature and pH are crucial to maintain its stability and efficacy .
Major Products Formed: The primary outcome of this compound’s reactions is the inhibition of lysosomal content release and the prevention of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within cells .
Scientific Research Applications
Vacuolin-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Vacuolin-1 exerts its effects by inhibiting the fusion of autophagosomes with lysosomes, thereby preventing the degradation of autophagic contents. It targets specific proteins involved in endosomal trafficking, such as capping protein Zβ (CapZ), which is crucial for its inhibitory action . This inhibition leads to the accumulation of autophagosomes and disrupts cellular homeostasis, making it a valuable tool in cancer research .
Comparison with Similar Compounds
VS1 – VS8: Analogues of Vacuolin-1 with aromatic R1 groups that maintain comparable autophagy inhibitory activity.
Uniqueness: this compound is unique in its potent and selective inhibition of endosomal-lysosomal trafficking and autophagosome-lysosome fusion. Its ability to target specific proteins involved in these processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H24IN7O |
---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19- |
InChI Key |
JMEJTSRAQUFNOP-USHMODERSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Pictograms |
Irritant |
Synonyms |
vacuolin-1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.